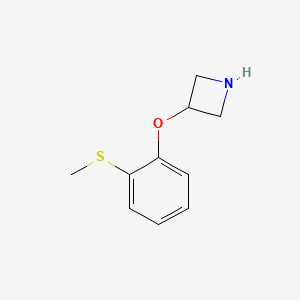

3-(2-(Methylthio)phenoxy)azetidine

Description

3-(2-(Methylthio)phenoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a phenoxy group bearing a methylthio (-SMe) moiety at the ortho position. The azetidine core imparts conformational rigidity, while the methylthio group introduces electron-donating and lipophilic characteristics. Such structural features are critical in medicinal chemistry, where azetidines often serve as bioisosteres for piperidines or pyrrolidines to optimize pharmacokinetic properties.

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

3-(2-methylsulfanylphenoxy)azetidine |

InChI |

InChI=1S/C10H13NOS/c1-13-10-5-3-2-4-9(10)12-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 |

InChI Key |

ASLLNABIQANKBK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)phenoxy)azetidine can be achieved through several methods:

Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

Cyclocondensation Reactions: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.

Photocycloaddition Reactions:

Industrial Production Methods

Industrial production methods for azetidines, including 3-(2-(Methylthio)phenoxy)azetidine, often involve scalable processes such as continuous flow synthesis and catalytic methods to ensure high yields and purity. These methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylthio)phenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(Methylthio)phenoxy)azetidine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: The compound is used in the development of new materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)phenoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-(Methylthio)phenoxy)azetidine with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

<sup>a</sup>LogD values estimated using fragment-based methods where experimental data is unavailable. <sup>b</sup>Calculated based on molecular formula C₁₀H₁₃NOS. <sup>c</sup>Estimated higher lipophilicity due to -SMe vs. -CF₃ or -NO₂. <sup>d</sup>From . <sup>e</sup>Lower LogD due to polar nitro group. <sup>f</sup>From . <sup>g</sup>Estimated for free base; hydrochloride salt reduces LogD.

Key Findings:

Substituent Electronic Effects: The methylthio (-SMe) group in the target compound donates electron density via sulfur’s lone pairs, contrasting with electron-withdrawing groups like -NO₂ or -CF₃ in analogs. This difference may enhance nucleophilic aromatic substitution reactivity in the target compound. Trifluoromethyl (-CF₃) substituents increase metabolic stability and lipophilicity, making such derivatives suitable for CNS-targeting drugs.

Lipophilicity and Solubility: The target compound’s estimated LogD (~2.1) suggests moderate lipophilicity, comparable to 3-[4-(trifluoromethyl)phenoxy]azetidine (LogD 2.3). However, hydrochloride salts (e.g., 3-(3-methylphenoxy)azetidine HCl) exhibit improved aqueous solubility.

Synthetic Utility: 3-(2-(Methylthio)phenoxy)azetidine may serve as a precursor for Elafibranor intermediates, analogous to 4-(methylthio)phenyl-containing compounds used in peroxisome proliferator-activated receptor (PPAR) agonist synthesis.

Safety Profiles: Nitro-substituted derivatives (e.g., 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine) are classified as irritants, whereas methylthio or trifluoromethyl analogs lack explicit hazard data in the evidence.

Biological Activity

3-(2-(Methylthio)phenoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenoxy group and a methylthio group. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to 3-(2-(Methylthio)phenoxy)azetidine exhibit significant anticancer properties. For instance, studies have shown that azetidine derivatives can act as small-molecule inhibitors in various cancer pathways. The mechanism of action often involves the inhibition of specific enzymes, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3-(2-(Methylthio)phenoxy)azetidine | MCF-7 (breast cancer) | TBD | Enzyme inhibition |

| 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide | MDA-MB-231 (triple-negative breast cancer) | 23-33 | Tubulin destabilization |

| Azetidine derivatives | HepG2 (liver cancer) | TBD | Apoptosis induction |

The predominant mechanism of action for azetidine derivatives involves their interaction with tubulin, a protein critical for cell division. Compounds have been shown to inhibit tubulin polymerization, which disrupts mitotic processes in cancer cells . Additionally, flow cytometry analyses have revealed that these compounds can induce cell cycle arrest and apoptosis in treated cells .

Case Studies

Several studies have investigated the biological activity of azetidine derivatives:

- In Vitro Studies : A series of azetidinone compounds were synthesized and tested for antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231. These studies demonstrated significant cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics .

- Mechanistic Studies : Research has focused on understanding how these compounds interact at the molecular level. For example, the binding affinity to tubulin was assessed using fluorescence spectroscopy, revealing that certain azetidine derivatives bind effectively to the colchicine site on tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.